molecular formula C6H11Br B2645243 (1-Bromopropan-2-yl)cyclopropane CAS No. 1544972-91-9

(1-Bromopropan-2-yl)cyclopropane

Cat. No.: B2645243
CAS No.: 1544972-91-9
M. Wt: 163.058
InChI Key: HJDAZOPVBXDQBI-UHFFFAOYSA-N
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Description

(1-Bromopropan-2-yl)cyclopropane is an organobromine compound with the molecular formula C6H11Br It is a cyclopropane derivative where a bromine atom is attached to the second carbon of a propyl group, which is in turn attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopropylcarbinol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. This reaction proceeds via the formation of a carbocation intermediate, which then reacts with bromide ions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative brominating agents such as phosphorus tribromide or N-bromosuccinimide can be explored for more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: (1-Bromopropan-2-yl)cyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution: Cyclopropyl alcohol, cyclopropyl cyanide, cyclopropylamine.

    Elimination: Propene derivatives.

    Oxidation: Cyclopropyl ketone, cyclopropyl carboxylic acid.

    Reduction: Cyclopropane.

Scientific Research Applications

(1-Bromopropan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromopropan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring imparts conformational rigidity to the molecule, which can influence its reactivity and interaction with biological targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity .

Comparison with Similar Compounds

    Bromocyclopropane: Similar structure but lacks the propyl group.

    1-Bromopropane: Similar bromine substitution but lacks the cyclopropane ring.

    2-Bromopropane: Isomer with bromine on the second carbon of the propyl group.

Uniqueness: (1-Bromopropan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and a brominated propyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

1-bromopropan-2-ylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDAZOPVBXDQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544972-91-9
Record name (1-bromopropan-2-yl)cyclopropane
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